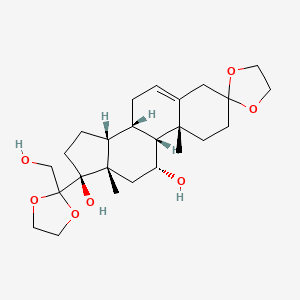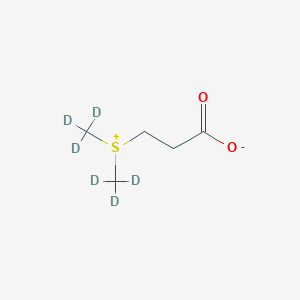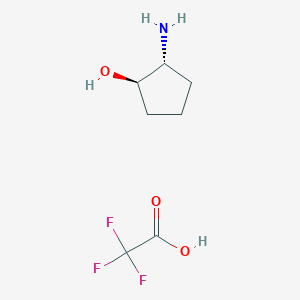![molecular formula C₃₂H₅₄N₄O₁₁S B1147549 1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate CAS No. 1795789-44-4](/img/new.no-structure.jpg)
1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate is a complex organic compound known for its versatile applications in scientific research. It is characterized by the presence of a biotinylated aminohexyl group, a carbamoyl linkage, and a citrate moiety. This compound is often utilized in biochemical and medical research due to its unique structural properties and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate involves multiple steps, starting with the biotinylation of aminohexylamine. This is followed by the formation of a carbamoyl linkage through a reaction with a suitable isocyanate. The final step involves the esterification of the resulting compound with citric acid under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions: 1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and ester linkages.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotinylated aminohexyl derivatives, while substitution reactions can produce various bioconjugates .
Scientific Research Applications
1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and as a reagent in organic synthesis.
Biology: Employed in the study of protein-ligand interactions and as a labeling agent for biomolecules.
Medicine: Utilized in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Applied in the development of biosensors and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of 1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate involves its interaction with specific molecular targets. The biotinylated moiety allows for strong binding to avidin or streptavidin, facilitating the formation of stable complexes. This property is exploited in various biochemical assays and imaging techniques. The compound’s carbamoyl and citrate groups also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
- 1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]octyl] Citrate
- 1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]decyl] Citrate
Comparison: Compared to its similar compounds, 1-[[[(N-Biotinylaminohexyl)carbamoyl]oxy]nonyl] Citrate is unique due to its specific chain length, which influences its solubility and binding properties. The nonyl chain provides an optimal balance between hydrophobicity and hydrophilicity, making it particularly effective in certain biochemical applications.
Properties
CAS No. |
1795789-44-4 |
|---|---|
Molecular Formula |
C₃₂H₅₄N₄O₁₁S |
Molecular Weight |
702.86 |
Synonyms |
N-Biotinyl-1,6-hexadiamine 1,9-Nonanediol Citrate Carbonyl Conjugated Compound; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)


![(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B1147486.png)
![(2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid](/img/structure/B1147487.png)
